Home > Products > Screening Compounds P20673 > N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide -

N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

Catalog Number: EVT-5344279
CAS Number:
Molecular Formula: C19H27FN2O
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(Adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide

    • Compound Description: This compound is a synthetic cannabinoid. Researchers were able to identify this compound in extracted criminal samples. They found that its chemical structure is similar to that of another synthetic cannabinoid, N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ACBM-BZ-F). []
    • Compound Description: This compound is a synthetic cannabinoid. []

      Compound Description: This compound was synthesized through nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. []

      Compound Description: AWD 12-281 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor. It was designed for topical administration and has shown efficacy in treating asthma and COPD. []

      Compound Description: Researchers characterized the crystal structure of this compound, which crystallizes as a DMSO solvate. []

      Compound Description: MTC is a novel hydrogen sulfide donor synthesized by conjugating S-allyl-l-cysteine (SAC) and gallic acid. Studies have shown that MTC exhibits neuroprotective effects against ischemic stroke, potentially by activating the PI3K/AKT pathway and reducing endoplasmic reticulum stress. []

      Compound Description: This compound serves as a synthetic intermediate in the production of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole. Researchers were able to achieve an optimized yield of 56.4% for this compound. []

      Compound Description: This compound is an ion-pair complex containing a 1-(4-fluorobenzyl)pyridinium cation, a 7,7,8,8-tetracyanoquinodimethanide anion, and a neutral 7,7,8,8-tetracyanoquinodimethane molecule. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking. []

      Compound Description: Researchers used these compounds to synthesize various cyclotriphosphazene derivatives. They found that these derivatives exhibit DNA cleavage and antimicrobial activities. []

      Compound Description: This compound is a crystalline form (modification II) of a known PDE4 inhibitor. The patent describes its preparation and potential use as a medication. []

      Compound Description: This compound, an α-imino acid dihydrate, was synthesized and characterized using X-ray diffraction. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen-bonding interactions. []

      Compound Description: This compound has shown herbicidal activity and can be used in combination with propanil to increase effectiveness. []

      Compound Description: C-DAP is a potent spermine synthase inhibitor that exhibits antiproliferative effects in human breast cancer cells. It acts by depleting spermine levels, inducing S-adenosylmethionine decarboxylase activity, and inhibiting polyamine uptake. []

      Compound Description: Researchers characterized the crystal structure of this compound, determining it to be monoclinic with the space group P21/n. []

      Compound Description: This compound serves as a lead compound in developing dopamine transporter (DAT) inhibitors. Researchers explored its structure-activity relationship (SAR) by synthesizing a series of derivatives. They found that an electron-withdrawing group on the phenyl ring increased the potency of DAT inhibition. []

      Compound Description: This compound was synthesized by reacting cyclohexyl isocyanide with alkylidene Meldrum's acid in the presence of cyclohexyl ketoxime. X-ray crystallography revealed intramolecular and intermolecular hydrogen bonds contributing to the crystal structure's stability. []

      Compound Description: This compound served as a starting point for exploring the structure-activity relationship (SAR) of 3,6-disubstituted piperidine derivatives as dopamine transporter (DAT) inhibitors. []

      Compound Description: cis-45 is a selective inhibitor of human neuronal nitric oxide synthase (nNOS) designed to minimize cardiovascular side effects associated with previous tetrahydroquinoline-based inhibitors. It demonstrated efficacy in reversing thermal hyperalgesia in a neuropathic pain model and exhibited an excellent safety profile in off-target activity screening. []

      Compound Description: This novel piperidine derivative acts as an NMDA receptor antagonist. It demonstrated anticonvulsant effects in a chemical kindling model of epilepsy in mice, showing particular efficacy in reducing the duration of seizure phases. []

      Compound Description: SB269652 serves as a negative allosteric modulator of the dopamine D2 receptor. Researchers synthesized "second generation" analogues with modifications to the indole-2-carboxamide portion, leading to improved functional affinity, cooperativity, and a novel ability to modulate dopamine efficacy. []

      Compound Description: S29 is an inhibitor of the cytoplasmic tyrosine kinase c-SRC, which is often mutated in aggressive neuroblastomas. Researchers investigated using graphene oxide (GO) nanosheets as a carrier for S29 to improve its delivery and effectiveness against neuroblastoma. The resulting S29/GO complex exhibited enhanced anti-tumoral effects compared to either GO or S29 alone. []

      Compound Description: This compound was formed unexpectedly during the attempted synthesis of an antihistamine candidate. Its formation involves an unusual mechanism where 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with 1-methylpiperidinamine through N-demethylation followed by self-catalyzed N-diarylation. []

      Compound Description: NCQ 115 is a novel dopamine D2 receptor antagonist. Its structure and absolute configuration were determined by X-ray crystallography. []

      Compound Description: Researchers developed a new method for synthesizing this compound that avoids using highly toxic sodium cyanide, resulting in a cleaner operation and increased yield. []

      Compound Description: This biologically active heterocyclic compound has a planar five-membered ring and two planar six-membered rings. The crystal structure is stabilized by intermolecular N—H⋯S and C—H⋯F hydrogen bonds. []

      Compound Description: This compound is a potent and selective melanocortin subtype-4 receptor (MC4R) agonist. Pharmacological studies suggest it can reduce food intake and stimulate erectile activity. []

      Compound Description: Researchers have determined the crystal structure of this compound, noting an intramolecular N—H⋯N hydrogen bond. The cyclohexyl group adopts a chair conformation and is approximately syn to the thione sulfur atom. []

      Compound Description: Researchers investigated the molecular structure of this compound using X-ray diffraction, revealing inter- and intramolecular hydrogen bonds. []

      Compound Description: The crystal structure of this compound reveals an S(6) ring generated by a short intramolecular N—H⋯O hydrogen bond. []

      Compound Description: The crystal structure of this nickel(II) complex shows a square-planar geometry around the nickel atom, coordinated by two nitrogen atoms and two oxygen atoms from two ligands. []

      Compound Description: The crystal structure of this tin(IV) complex, determined by X-ray diffraction, shows a seven-coordinate tin atom. []

      Compound Description: Researchers synthesized and characterized this complex, revealing a dimeric structure with a distorted tetrahedral environment around the zinc atom. This complex, along with bis(N-(2-phenylethyl)-N-(4-chlorobenzyl)dithiocarbamato-S,S′)zinc(II), can be used as a precursor for synthesizing zinc sulfide and zinc oxide nanoparticles with photocatalytic properties. []

      Compound Description: This nickel(II) complex adopts a distorted square planar configuration due to the steric effects of triphenylphosphine and the bidentate dithiocarbamate ligand. It can be used as a precursor for synthesizing nickel sulfide nanoparticles. []

      Compound Description: This compound is a deoxy C-glucoside SGLT2 inhibitor that can be used to treat type 2 diabetes mellitus. []

      Compound Description: This compound is a bidentate Schiff base ligand. It can coordinate with divalent nickel, palladium, and platinum ions to form square planar complexes. The nickel complex, [NiL2], exhibits selective cytotoxicity against the HCT116 human colon cancer cell line, likely through a tyrosine kinase-induced apoptosis pathway. []

      Compound Description: ARTANE, a potent antispasmodic drug, has a similar structure to the six compounds investigated in this study, which explore the pharmacological effects of different substituents on the parent structure. []

      Compound Description: Researchers synthesized and characterized this new pyrrole-based compound. It forms a layered array structure in the crystal lattice due to N—H…O hydrogen bonds and C—H…π interactions. []

Properties

Product Name

N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

IUPAC Name

N-cyclohexyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C19H27FN2O/c20-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,21,23)

InChI Key

FSWJBWBCOVRRDH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.